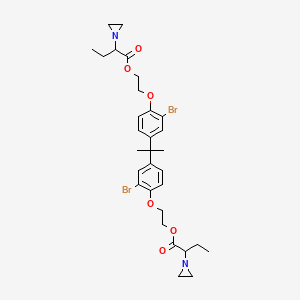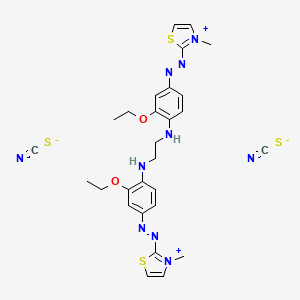
2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of ethylene bridges, imino groups, ethoxy groups, phenylene rings, azo linkages, methylthiazolium units, and dithiocyanate groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Ethylenebis(imino) Intermediate: This step involves the reaction of ethylenediamine with appropriate aromatic aldehydes to form the ethylenebis(imino) intermediate.
Azo Coupling Reaction: The intermediate is then subjected to azo coupling reactions with diazonium salts derived from 3-ethoxy-4,1-phenylene compounds.
Thiazolium Ring Formation: The resulting azo compounds undergo cyclization reactions to form the thiazolium rings.
Dithiocyanate Addition: Finally, the thiazolium compounds are reacted with dithiocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolium rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions include oxides, amines, and substituted thiazolium derivatives .
科学的研究の応用
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate
- 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dibromide
Uniqueness
Compared to similar compounds, 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate stands out due to its dithiocyanate groups, which impart unique chemical reactivity and potential biological activities. This compound’s ability to undergo diverse chemical reactions and its wide range of applications make it a valuable subject of study in various scientific fields .
特性
CAS番号 |
94276-18-3 |
|---|---|
分子式 |
C28H32N10O2S4 |
分子量 |
668.9 g/mol |
IUPAC名 |
N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;dithiocyanate |
InChI |
InChI=1S/C26H30N8O2S2.2CHNS/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;2*2-1-3/h7-10,13-18H,5-6,11-12H2,1-4H3;2*3H |
InChIキー |
LDIRDPIQHVSRBU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.C(#N)[S-].C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


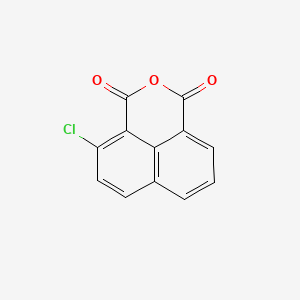
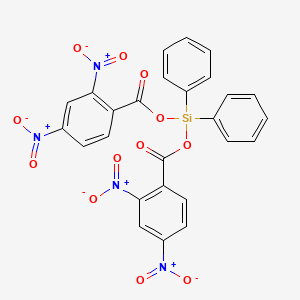
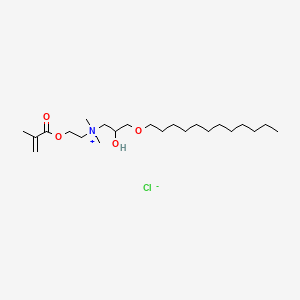
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
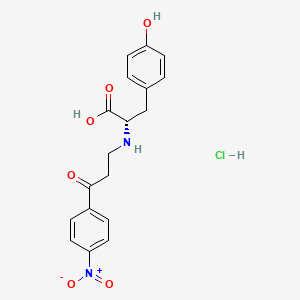
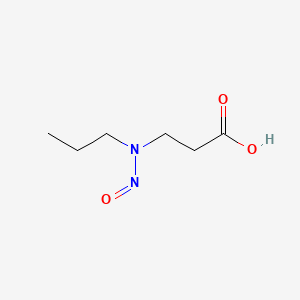
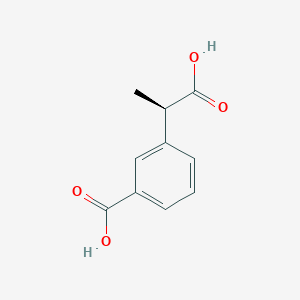
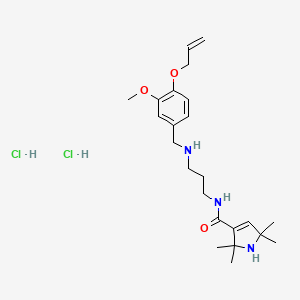
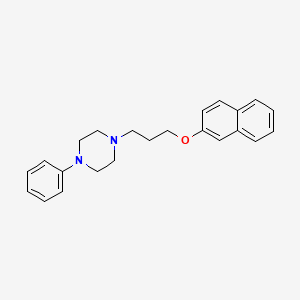
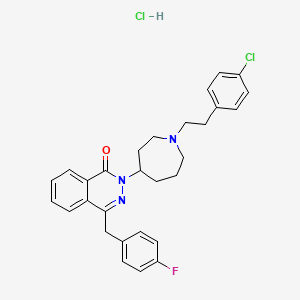
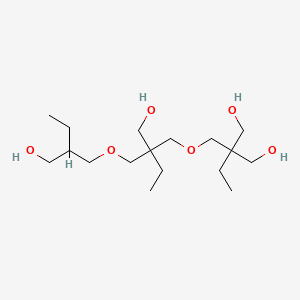
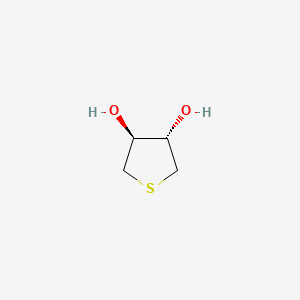
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
